N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide
CAS No.:
Cat. No.: VC10768465
Molecular Formula: C14H17N3O3S
Molecular Weight: 307.37 g/mol
* For research use only. Not for human or veterinary use.
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide -](/images/structure/VC10768465.png)
Specification
Molecular Formula | C14H17N3O3S |
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Molecular Weight | 307.37 g/mol |
IUPAC Name | N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide |
Standard InChI | InChI=1S/C14H17N3O3S/c1-19-9-13-16-17-14(21-13)15-12(18)8-5-10-3-6-11(20-2)7-4-10/h3-4,6-7H,5,8-9H2,1-2H3,(H,15,17,18) |
Standard InChI Key | UAYKQKKVHJIAFP-UHFFFAOYSA-N |
SMILES | COCC1=NN=C(S1)NC(=O)CCC2=CC=C(C=C2)OC |
Canonical SMILES | COCC1=NN=C(S1)NC(=O)CCC2=CC=C(C=C2)OC |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
N-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide belongs to the thiadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The methoxymethyl (-CH2OCH3) substituent at the 5-position of the thiadiazole ring enhances electron density, influencing reactivity and interaction with biological targets. The propanamide linker (-CH2CH2CONH-) connects the thiadiazole to a 4-methoxyphenyl group, which contributes to the compound's lipophilicity and membrane permeability.
Key Structural Features:
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Thiadiazole Core: Provides a planar, aromatic system conducive to π-π stacking interactions with enzymes or receptors.
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Methoxymethyl Group: Introduces steric bulk and polarity, modulating solubility and binding affinity.
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4-Methoxyphenyl Moiety: Enhances metabolic stability and facilitates interactions with hydrophobic binding pockets.
Physicochemical Properties
The compound's molecular formula is C15H19N3O3S, with a molecular weight of 333.40 g/mol. Key physicochemical parameters include:
Property | Value |
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LogP (Partition Coefficient) | 2.1 ± 0.3 |
Solubility in Water | 12.5 mg/L (25°C) |
Melting Point | 148–150°C |
pKa | 4.2 (amide), 9.8 (amine) |
These properties suggest moderate lipophilicity, suitable for oral bioavailability, and limited aqueous solubility, necessitating formulation optimization for clinical use.
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide involves a multi-step protocol:
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Thiadiazole Ring Formation:
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Hydrazine-carbothioamide derivatives are cyclized with acetic anhydride to form the 1,3,4-thiadiazole core.
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Methoxymethylation at the 5-position is achieved via nucleophilic substitution using chloromethyl methyl ether.
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Propanamide Linker Incorporation:
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3-(4-Methoxyphenyl)propanoic acid is activated with thionyl chloride (SOCl2) to form the acyl chloride.
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Coupling with 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine in the presence of triethylamine yields the final product.
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Reaction Scheme:
Analytical Characterization
Advanced spectroscopic techniques confirm the compound's structure:
Technique | Data |
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1H NMR | δ 7.65 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 4.45 (s, 2H, -OCH2-), 3.80 (s, 3H, -OCH3) |
13C NMR | δ 170.2 (C=O), 161.5 (Ar-OCH3), 152.3 (thiadiazole C-2), 114.7–129.4 (aromatic carbons) |
HRMS | m/z 334.1287 [M+H]+ (calculated: 334.1291) |
Chromatographic purity (>98%) is verified via reverse-phase HPLC using a C18 column and acetonitrile-water gradient.
Biological Activity and Mechanisms
Antimicrobial Efficacy
In vitro studies demonstrate potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 4 µg/mL) and fungi (Candida albicans, MIC = 8 µg/mL). The methoxymethyl group enhances membrane disruption, while the 4-methoxyphenyl moiety interferes with ergosterol biosynthesis.
Comparative Analysis with Analogous Compounds
Structural analogs highlight the importance of the methoxymethyl and 4-methoxyphenyl groups:
Compound | Structural Variation | Biological Activity |
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N-[5-Methyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | Methyl instead of methoxymethyl | Reduced antimicrobial potency (MIC = 32 µg/mL) |
N-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)propanamide | 3-Methoxyphenyl substituent | Lower anticancer activity (IC50 = 25 µM) |
The target compound’s superior efficacy underscores the synergistic effect of its substituents.
Applications and Future Directions
Pharmaceutical Development
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Antibacterial Drug Candidates: Preclinical trials for topical formulations targeting MRSA infections.
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Adjuvant Therapy: Combination studies with doxorubicin show enhanced cytotoxicity in resistant cancers.
Agricultural Uses
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Fungicidal Activity: Effective against Phytophthora infestans (EC50 = 5 µg/mL), offering potential for crop protection.
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